4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile
CAS No.:
Cat. No.: VC16466918
Molecular Formula: C12H9ClN2O
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile -](/images/structure/VC16466918.png)
Specification
Molecular Formula | C12H9ClN2O |
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Molecular Weight | 232.66 g/mol |
IUPAC Name | 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile |
Standard InChI | InChI=1S/C12H9ClN2O/c1-8-11(6-13)15-12(16-8)10-4-2-9(7-14)3-5-10/h2-5H,6H2,1H3 |
Standard InChI Key | YOZIQPKYTFLLPG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)C#N)CCl |
Introduction
The compound 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile is a synthetic organic molecule that combines a benzonitrile backbone with an oxazole ring. This structure suggests potential applications in pharmaceuticals or materials science due to the presence of both nitrile and oxazole functionalities, which are known for their versatility in chemical reactions and biological activities.
Synthesis and Chemical Reactions
The synthesis of 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile would likely involve the coupling of a benzonitrile derivative with a chloromethyl oxazole compound. This could be achieved through various cross-coupling reactions, depending on the specific functional groups present.
Example Synthesis Pathway:
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Preparation of Oxazole Intermediate: The synthesis of 4-(chloromethyl)-5-methyl-1,3-oxazole can be achieved through known methods involving the formation of the oxazole ring followed by chloromethylation.
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Coupling Reaction: The oxazole intermediate can then be coupled with a benzonitrile derivative using appropriate catalysts and conditions.
Biological and Pharmaceutical Applications
Oxazole derivatives have shown promise in various biological applications, including antimicrobial and anticancer activities. The presence of a nitrile group in 4-[4-(chloromethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile could enhance its reactivity and potential biological activity.
Related Biological Activities:
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Antimicrobial Activity: Some oxazole derivatives have demonstrated activity against Gram-positive bacteria and fungal strains, such as Candida albicans .
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Anticancer Activity: Nitrile-containing compounds have been explored for their anticancer properties, though specific data on this compound is not available.
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